Neratinib maleate

描述

Neratinib maleate is a tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It is marketed under the brand name Nerlynx and is known for its ability to inhibit the activity of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in some breast cancer patients . This compound is particularly effective in patients who have completed adjuvant trastuzumab-based therapy .

准备方法

合成路线和反应条件: 马来酸奈拉替尼通过一系列涉及形成喹啉核心结构的化学反应合成。合成从制备 3-氯-4-(2-吡啶基甲氧基)苯胺开始,然后与 6-乙氧基-7-氰基-4-喹啉羧酸反应形成中间体化合物。 该中间体进一步与二甲胺反应生成奈拉替尼 .

工业生产方法: 马来酸奈拉替尼的工业生产涉及流化床造粒或湿法造粒技术,以制备片剂形式的口服药物。 然后对造粒产品进行包衣以提高其稳定性和生物利用度 .

化学反应分析

Metabolic Pathways

Neratinib undergoes extensive hepatic metabolism:

Irreversible inhibition of CYP3A4 by drugs like ketoconazole increases neratinib AUC by 4.1-fold, while CYP3A4 inducers (e.g., rifampin) reduce AUC by 76% .

pH-Dependent Solubility and Reactivity

Neratinib maleate exhibits pH-dependent solubility due to its weak base properties (pKa₁ = 4.66, pKa₂ = 7.65) :

| pH Condition | Solubility (mg/mL) | Bioavailability Impact |

|---|---|---|

| Gastric (pH 1.2) | 32.90 | Optimal absorption; Tₘₐₓ = 2–8 hours |

| Intestinal (pH ≥5.0) | ≤0.08 | Reduced absorption with proton pump inhibitors |

Concomitant use with omeprazole decreases Cₘₐₓ by 71% and AUC by 65% .

Drug-Drug Interactions via Chemical Reactivity

| Interacting Drug Class | Mechanism | Neratinib Exposure Change | Clinical Recommendation |

|---|---|---|---|

| Proton pump inhibitors | Increased gastric pH → reduced solubility | Cₘₐₓ ↓71%, AUC ↓65% | Avoid concurrent use |

| CYP3A4 inhibitors | Reduced metabolic clearance | AUC ↑300–400% | Monitor for diarrhea, hepatotoxicity |

| H₂ receptor antagonists | Transient pH elevation | Cₘₐₓ ↓55%, AUC ↓47% | Administer neratinib ≥2 hours after |

Degradation Under Stress Conditions

Forced degradation studies reveal:

No racemization occurs under thermal or pH stress due to its rigid quinoline backbone .

Solid-State Reactivity

This compound exists in multiple crystalline forms:

| Crystal Form | Characteristics | Stability |

|---|---|---|

| Form A | Needle-like crystals; XRPD peaks at 6.8°, 13.7° | Hygroscopic; limited use |

| Form B | Plate-like crystals; DSC peak at 248°C | Preferred for formulations |

| Form C | Solvate with ethanol | Dissociates upon drying |

Form B demonstrates superior physicochemical stability for tablet formulations .

Excipient Compatibility

Reactive excipients to avoid:

| Excipient | Interaction Observed | Outcome |

|---|---|---|

| Magnesium stearate | Adsorption via hydrophobic interactions | Reduced dissolution rate |

| Crospovidone | No chemical interaction | Safe for immediate-release tablets |

科学研究应用

Clinical Applications

-

Adjuvant Therapy for Early-Stage HER2-Positive Breast Cancer

- Neratinib maleate is approved for extended adjuvant treatment in adult patients with early-stage HER2-positive breast cancer following trastuzumab therapy. The pivotal ExteNET trial demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) with neratinib compared to placebo (HR 0.66, p = 0.008) over a follow-up period of approximately 2 years .

-

Treatment for Advanced or Metastatic HER2-Positive Breast Cancer

- In combination with capecitabine, this compound has shown efficacy in patients who have previously received multiple anti-HER2 therapies. In a phase II trial, the combination resulted in a 24% reduction in the risk of progression or death compared to capecitabine plus lapatinib (HR 0.76, p = 0.0059) after a median follow-up of 29.9 months .

-

Central Nervous System Metastases

- Recent studies indicate that this compound may be effective against central nervous system metastases from HER2-positive breast cancer. A clinical trial reported an overall response rate of 49% in the central nervous system for patients treated with neratinib compared to 33% for those receiving alternative therapies .

Pharmacokinetics and Safety Profile

This compound is administered orally, typically at a daily dose of 240 mg. Common adverse effects include diarrhea, which is dose-dependent and can lead to treatment discontinuation in some cases. Prophylactic measures such as loperamide are recommended to manage gastrointestinal side effects .

Table 1: Summary of Clinical Trials Involving this compound

| Study Name | Phase | Population Description | Primary Endpoint | Results |

|---|---|---|---|---|

| ExteNET Trial | III | Early-stage HER2-positive breast cancer | iDFS | HR 0.66 (p = 0.008) |

| PUMA-NER-0105 | II | Advanced/metastatic HER2-positive breast cancer | PFS | mPFS: 4.5 months (neratinib) vs 6.8 months (capecitabine + lapatinib) |

| CNS Response Study | II | Patients with CNS metastases | CNS overall response rate | 49% vs 33% |

作用机制

马来酸奈拉替尼通过不可逆地结合并抑制表皮生长因子受体 (EGFR)、HER2 和 HER4 的活性发挥作用。 这种抑制阻止了这些受体上酪氨酸残基的自磷酸化,从而减少了通过丝裂原活化蛋白激酶和 Akt 途径的致癌信号 。 结果是癌细胞增殖减少和癌细胞凋亡增加 .

类似化合物:

拉帕替尼: 另一种用于治疗 HER2 阳性乳腺癌的酪氨酸激酶抑制剂。

阿法替尼: 一种靶向 EGFR 和 HER2 的酪氨酸激酶抑制剂,用于治疗非小细胞肺癌。

马来酸奈拉替尼的独特性: 马来酸奈拉替尼在其不可逆地结合 HER2 方面是独特的,与拉帕替尼等可逆抑制剂相比,这提供了更持久的受体抑制 。 这种不可逆结合导致更持久的治疗效果,并可能在 HER2 阳性乳腺癌患者中获得更好的临床结果 .

相似化合物的比较

Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

Afatinib: A tyrosine kinase inhibitor that targets EGFR and HER2, used in the treatment of non-small cell lung cancer.

Uniqueness of Neratinib Maleate: this compound is unique in its irreversible binding to HER2, which provides a more sustained inhibition of the receptor compared to reversible inhibitors like lapatinib . This irreversible binding leads to a more prolonged therapeutic effect and potentially better clinical outcomes in patients with HER2-positive breast cancer .

生物活性

Neratinib maleate is a potent irreversible tyrosine kinase inhibitor primarily targeting the human epidermal growth factor receptor 2 (HER2), along with epidermal growth factor receptor (EGFR) and HER4. Its efficacy has been extensively studied in the context of breast cancer, particularly for patients with HER2-positive tumors. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, side effects, and emerging research findings.

This compound exerts its effects by irreversibly binding to the intracellular tyrosine kinase domains of HER1 (EGFR), HER2, and HER4. This binding inhibits the autophosphorylation of these receptors, subsequently blocking downstream signaling pathways such as MAPK and AKT, which are crucial for cell proliferation and survival in cancer cells . The unique irreversible binding mechanism differentiates neratinib from other therapies like trastuzumab, which targets the extracellular domain of HER2.

Key Studies and Findings

-

ExteNET Trial : A pivotal Phase III trial evaluated neratinib's effectiveness as an extended adjuvant treatment in patients with early-stage HER2-positive breast cancer who had previously undergone trastuzumab therapy. The study demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) at 2 years, with a hazard ratio (HR) of 0.66 (95% CI: 0.49–0.90, p = 0.008) compared to placebo .

Study Arm iDFS Rate at 2 Years Hazard Ratio (95% CI) Neratinib 94.2% 0.66 (0.49–0.90) Placebo 91.9% - Combination Therapy : Neratinib has also been studied in combination with capecitabine for advanced or metastatic HER2-positive breast cancer after at least two prior anti-HER2 therapies. This combination has shown promising results in controlling disease progression .

- Transdermal Delivery : Recent research suggests potential for transdermal delivery methods to enhance the bioavailability of this compound, particularly in overcoming the blood-brain barrier for treating brain metastases from HER2-positive cancers .

Side Effects and Toxicity

The most common adverse effect associated with neratinib is diarrhea, which occurred in approximately 40% of patients during clinical trials . Other notable side effects include nausea, abdominal pain, fatigue, rash, and decreased appetite. Management strategies such as prophylactic use of loperamide have been recommended to mitigate diarrhea-related complications .

| Adverse Event | Incidence (%) |

|---|---|

| Diarrhea | 40 |

| Nausea | ~30 |

| Abdominal Pain | ~20 |

| Fatigue | ~25 |

Emerging Research

Recent studies have explored neratinib's potential beyond HER2-positive breast cancer:

- Mutant RAS Tumors : Research indicates that neratinib may retain efficacy against tumors harboring mutant RAS genes and those resistant to other treatments like osimertinib . It disrupts RAS signaling pathways, leading to reduced tumor cell proliferation.

- Autophagy Induction : Neratinib has been shown to induce autophagy in cancer cells, promoting tumor cell death through enhanced autophagic flux . This mechanism may offer new therapeutic avenues for cancers that do not express or over-express ERBB family receptors.

属性

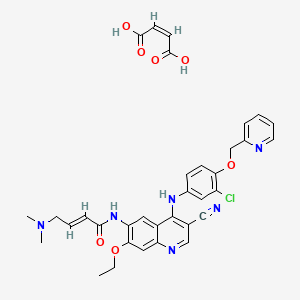

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZCUHNJXSIJIM-MEBGWEOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027861 | |

| Record name | Neratinib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915942-22-2 | |

| Record name | Neratinib maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neratinib maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERATINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that this compound forms a permanent covalent bond with these receptors, effectively blocking their activity [].

A: The irreversible nature of this compound's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].

A: Studies in Wistar rats have shed light on the pharmacokinetic profile of this compound. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify this compound levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].

A: this compound has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of this compound to improve outcomes for patients with this aggressive subtype of breast cancer.

A: Despite its promise, this compound faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with this compound treatment.

A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for this compound, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that this compound exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].

A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for this compound offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].

A: The investigation of this compound's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。